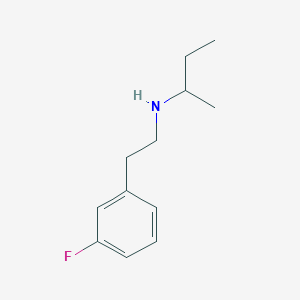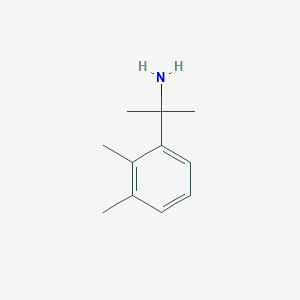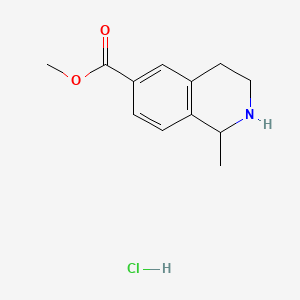
Sodium sulfoacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium sulfoacetanilide is an organic compound with the molecular formula C₈H₈NNaO₄S and a molecular weight of 237.208 g/mol . It is a sodium salt derivative of sulfoacetanilide, which is characterized by the presence of a sulfonamide group attached to an acetanilide structure. This compound is known for its applications in various chemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium sulfoacetanilide can be synthesized through the sulfonation of acetanilide. The process typically involves the reaction of acetanilide with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where acetanilide is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide to yield this compound. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Sodium sulfoacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to acetanilide or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Acetanilide or other reduced forms.
Substitution: Various substituted acetanilide derivatives.
Aplicaciones Científicas De Investigación
Sodium sulfoacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonamide interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of sodium sulfoacetanilide involves its interaction with biological molecules through its sulfonamide group. This group can inhibit the activity of enzymes that require para-aminobenzoic acid (PABA) for their function, thereby disrupting essential metabolic pathways in microorganisms . The compound targets enzymes involved in folic acid synthesis, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfacetamide: Another sulfonamide with similar antimicrobial properties.
Sulfanilamide: A simpler sulfonamide used in various antimicrobial formulations.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Uniqueness
Sodium sulfoacetanilide is unique due to its specific structure, which combines the properties of acetanilide and sulfonamide. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in chemical synthesis.
Propiedades
Fórmula molecular |
C8H8NNaO4S |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
sodium;2-anilino-2-oxoethanesulfonate |
InChI |
InChI=1S/C8H9NO4S.Na/c10-8(6-14(11,12)13)9-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |
Clave InChI |
QSMACJVMYNIECE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
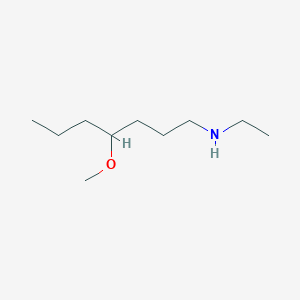
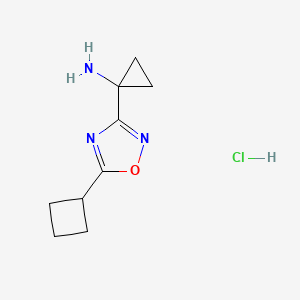

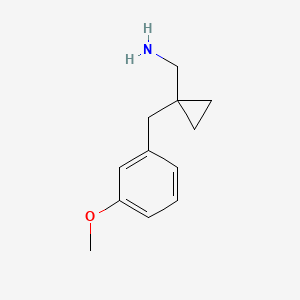
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
